![molecular formula C18H15NO5S B2542819 (5E)-5-[(4-羟基-3-甲氧苯基)亚甲基]-3-(2-甲氧苯基)-1,3-噻唑烷-2,4-二酮 CAS No. 865614-18-2](/img/structure/B2542819.png)

(5E)-5-[(4-羟基-3-甲氧苯基)亚甲基]-3-(2-甲氧苯基)-1,3-噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

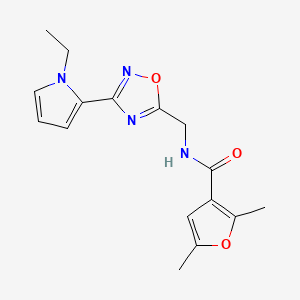

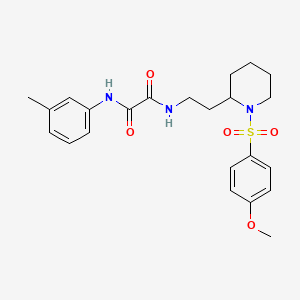

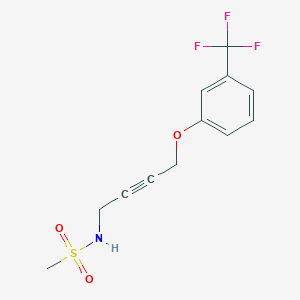

The compound "(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione" is a derivative of thiazolidine-2,4-dione, which is a heterocyclic compound containing a thiazolidine ring fused with a 1,3-dione structure. This class of compounds has been extensively studied due to their potential biological activities, including antidiabetic and antiproliferative effects.

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives typically involves the condensation of an aldehyde with a thiazolidine ring. In the context of the provided papers, novel derivatives have been synthesized by reacting different substituted aromatic sulfonyl chlorides and alkyl halides with the thiazolidine-2,4-dione core . The synthesized compounds were characterized using techniques such as 1H NMR, LC/MS, FTIR, and elemental analyses. These methods ensure the correct structure and purity of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione derivatives is crucial for their biological activity. The presence of substituents on the aromatic ring, such as hydroxy and methoxy groups, can significantly influence the compound's interaction with biological targets. The structure-activity relationship (SAR) studies mentioned in the papers indicate that certain moieties, such as the 5-(4-oxybenzyl) group, are essential for substantial biological activity . This suggests that the molecular structure of the compound , with its specific substituents, may play a key role in its biological effects.

Chemical Reactions Analysis

Thiazolidine-2,4-dione derivatives can undergo various chemical reactions due to the reactive sites present in their structure. The aldehyde group can participate in further condensation reactions, while the thiazolidine ring can be involved in nucleophilic substitutions. The papers do not provide specific details on the chemical reactions of the compound , but the general reactivity of this class of compounds suggests that they could be modified to enhance their biological properties or to create prodrugs.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine-2,4-dione derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy and hydroxy groups can affect the compound's solubility in various solvents, which is important for its bioavailability. The papers do not provide explicit data on the physical and chemical properties of the specific compound , but these properties are generally determined using standard analytical techniques and are important for the development of pharmaceutical agents .

Relevant Case Studies

The papers provided discuss the antiproliferative activity of thiazolidine-2,4-dione derivatives against various human cancer cell lines, including HeLa cells, HT-29 cells, MCF-7 cells, and HepG-2 cells . Additionally, the hypoglycemic and hypolipidemic activities of these compounds were evaluated in genetically obese and diabetic mice, indicating their potential as antidiabetic agents . These studies serve as relevant case studies for the biological activities of thiazolidine-2,4-dione derivatives and suggest that the compound may also possess similar properties.

科学研究应用

神经递质代谢

对各种化合物的研究探索了它们对神经递质代谢的影响,特别是与帕金森病和精神分裂症等疾病的关系。例如,对单胺神经递质代谢的研究突出了特定代谢物在神经系统疾病中的作用。影响脑脊液中单胺代谢物水平的化合物可能对理解和治疗此类疾病具有影响 (Burns 等,1985)。

酪氨酸代谢紊乱

已经研究了干扰或改变酪氨酸等氨基酸代谢的化合物对治疗遗传性疾病(如酪氨酸血症和尿黑酸症)的潜力。例如,尼替西农已被用于治疗 I 型遗传性酪氨酸血症,方法是抑制酶 4-羟苯丙酮酸双加氧酶 (HPPD),突出了影响氨基酸代谢的化合物的治疗潜力 (Lock 等,2014)。

神经毒性研究

神经毒性研究,特别是与 MDMA(摇头丸)等物质有关的研究,探索了可能影响脑功能的有害代谢物的形成。了解代谢途径和神经毒性代谢物的形成对于评估神经毒性的风险和潜在治疗干预措施至关重要。这项研究可以为对类似化合物及其对大脑的影响的研究提供参考 (Perfetti 等,2009)。

代谢物在人体健康中的分析

对神经递质和其他生物活性化合物的尿液和脑脊液 (CSF) 代谢物进行的研究提供了对各种精神和神经系统疾病的见解。对这些代谢物的分析可以揭示与抑郁症、精神分裂症和帕金森病等疾病相关的生化途径的变化,为治疗干预提供潜在靶点 (Gattaz 等,1982)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5S/c1-23-14-6-4-3-5-12(14)19-17(21)16(25-18(19)22)10-11-7-8-13(20)15(9-11)24-2/h3-10,20H,1-2H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHSODZLCYKYCY-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-5-ethoxy-4-[(phenylsulfonyl)oxy]benzoic acid](/img/structure/B2542744.png)

![(E)-4-(Dimethylamino)-N-[3-(2-methylpropyl)oxan-4-yl]but-2-enamide](/img/structure/B2542748.png)

![2-Chloro-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]acetamide](/img/structure/B2542749.png)

![7-bromo-9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2542756.png)

![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2542757.png)